(-)-alpha-Bisabolol

説明

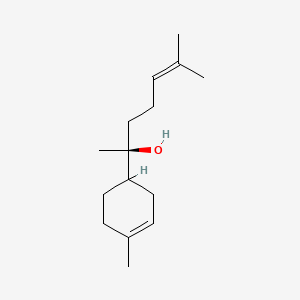

Structure

3D Structure

特性

分子式 |

C15H26O |

|---|---|

分子量 |

222.37 g/mol |

IUPAC名 |

(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1 |

InChIキー |

RGZSQWQPBWRIAQ-LOACHALJSA-N |

SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O |

異性体SMILES |

CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O |

正規SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O |

同義語 |

(+)-4-epi-alpha-bisabolol bisabolol bisabolol, (+)-isomer bisabolol, (-)-isomer levomenol |

製品の起源 |

United States |

Foundational & Exploratory

(-)-alpha-Bisabolol natural sources and extraction methods

An In-depth Technical Guide to the Natural Sources and Extraction Methods of (-)-alpha-Bisabolol

Introduction to this compound

This compound, also known as levomenol, is a naturally occurring monocyclic, unsaturated sesquiterpene alcohol.[1][2] It is the primary active component responsible for many of the therapeutic properties of the plants from which it is derived, most notably German chamomile.[3] Renowned for its potent anti-inflammatory, anti-irritant, anti-microbial, and skin-soothing properties, this compound is a highly valued ingredient in the pharmaceutical and cosmetic industries.[3][4][5]

A critical distinction lies in its stereochemistry. The natural form is the optically active (-)-α-isomer, which is considered the most biologically active form.[6] In contrast, synthetically produced alpha-bisabolol (B1667320) is a racemic mixture of (+)-α- and (-)-α-isomers, containing only about 50% of the active this compound.[6] Natural this compound has demonstrated superior performance, including being twice as effective as the racemic mixture in enhancing the percutaneous absorption of other molecules.[6]

Principal Natural Sources

The commercial production of natural this compound relies predominantly on two key botanical sources. The concentration of the target compound varies based on the plant's genetics, cultivation conditions, and the specific part of the plant utilized.

| Plant Source | Scientific Name | Plant Part Used | Typical (-)-α-Bisabolol Content/Yield |

| Candeia Tree | Eremanthus erythropappus (syn. Vanillosmopsis erythropappa) | Wood, Branches | Essential oil contains high concentrations (up to 85%).[7][8] Yields can reach up to 13 mg/g of raw material via SFE.[9] |

| German Chamomile | Matricaria chamomilla (syn. Matricaria recutita) | Flower Heads | A major constituent of the essential oil, but concentration varies significantly with extraction method.[3][10][11] |

The Brazilian Candeia tree is the most significant commercial source due to the high concentration of this compound in its essential oil.[1][12][13] Over-exploitation of wild Candeia has raised environmental concerns, making sustainable cultivation and efficient extraction paramount.[14][15] German chamomile is another primary source, where this compound is one of several key active constituents, including chamazulene (B1668570) and bisabolol oxides.[3][11][16]

Extraction Methodologies

The selection of an extraction method is a critical determinant of the final yield, purity, and chemical profile of the obtained this compound. The choice depends on factors such as efficiency, cost, environmental impact, and desired extract quality.

Conventional Methods

-

Steam Distillation / Hydrodistillation: This is the most traditional and widely used method for extracting essential oils from both chamomile and Candeia wood.[3][4][14][17] The process involves passing steam or boiling water through the plant material to vaporize the volatile compounds, which are then cooled in a condenser and separated from the water.[3][17] While robust, this method can be lengthy and the high temperatures can potentially degrade heat-sensitive compounds.[18]

-

Solvent Extraction: This technique uses organic solvents (e.g., n-hexane, ethanol, dichloromethane) to dissolve the essential oil from the plant matrix.[4][16] It can yield a more concentrated extract (oleoresin) containing both volatile and non-volatile compounds.[19] However, it requires a subsequent step to remove the solvent and carries the risk of residual solvent in the final product.[4]

Advanced "Green" Technologies

-

Supercritical Fluid Extraction (SFE): This method employs supercritical CO₂ as a solvent.[9] It is highly efficient and environmentally friendly, as CO₂ is non-toxic, non-flammable, and easily removed from the final product.[14] By tuning the temperature and pressure, the selectivity of the extraction can be precisely controlled.[9] SFE is particularly effective for Candeia wood, offering higher yields and purity in shorter extraction times compared to hydrodistillation.[9][20]

-

Microwave-Assisted Hydrodistillation (MAHD) / Solvent-Free Microwave Extraction (SFME): These novel green technologies use microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil more rapidly.[21][22] Studies on chamomile have shown that SFME can significantly reduce extraction time and increase the yield of essential oil compared to conventional steam distillation.[22] Furthermore, SFME can alter the chemical profile of the extract, yielding significantly more chamazulene and α-bisabolol, whereas steam distillation may favor the production of α-bisabolol oxides.[22][23]

Comparative Data on Extraction Methods

The following tables provide a summary of quantitative data from comparative studies on different extraction methods.

Table 3.3.1: Supercritical CO₂ Extraction (SFE) of α-Bisabolol from Candeia Wood (E. erythropappus) [9]

| Plant Part | Pressure (MPa) | Temperature (K) | Overall Yield ( g/100g RM) | α-Bisabolol Yield (mg/g RM) |

| Core | 10 | 313 | 0.76 ± 0.04 | 5.8 ± 0.5 |

| Core | 20 | 313 | 1.8 ± 0.2 | 11 ± 1 |

| Core | 10 | 333 | 1.3 ± 0.2 | 8 ± 1 |

| Core | 20 | 333 | 2.6 ± 0.3 | 13 ± 2 |

| Bark | 20 | 333 | 0.9 ± 0.1 | 1.2 ± 0.2 |

*RM: Raw Material

Table 3.3.2: Comparison of SFME and Steam Distillation (SD) for Chamomile (M. recutita) [22]

| Parameter | Solvent-Free Microwave Extraction (SFME) | Steam Distillation (SD) |

| Essential Oil Yield (% v/w) | 0.083% | 0.03% |

| Relative Chamazulene Content | 97% higher than SD | - |

| Relative α-Bisabolol Content | 20% higher than SD | - |

| Relative α-Bisabolol Oxide A & B Content | - | 88% and 12% higher than SFME, respectively |

Experimental Protocols & Visualizations

The following sections provide detailed methodologies for key extraction processes.

General Extraction and Purification Workflow

The overall process, from plant harvesting to the isolation of pure this compound, follows a logical sequence of steps.

Caption: General workflow for extraction and purification of this compound.

Protocol 1: Steam Distillation of German Chamomile

This protocol describes a standard laboratory-scale procedure for extracting essential oil from dried chamomile flowers.[3]

Materials & Apparatus:

-

Dried chamomile flowers (e.g., 300 g)[3]

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, condenser, receiving vessel/separatory funnel)

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

Methodology:

-

Preparation: Weigh a specific amount of dried chamomile flowers and place them into the biomass flask of the distillation apparatus.[3]

-

Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are securely sealed. Fill the boiling flask with distilled water. Ensure a continuous flow of cold water is running through the condenser.[3]

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the chamomile flowers, vaporizing the volatile essential oils.[3]

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it cools and liquefies.[3]

-

Collection: Collect the distillate (a mixture of essential oil and water, known as hydrosol) in the receiving vessel. Continue the process for a predetermined time (e.g., 3-4 hours).

-

Separation: Transfer the collected distillate to a separatory funnel. Allow the mixture to stand until the less dense, blue-colored chamomile oil layer clearly separates on top of the aqueous layer.[3][16]

-

Isolation: Carefully drain the lower aqueous layer (hydrosol) and collect the essential oil.[3]

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water, then decant or filter to obtain the pure essential oil.[3]

Protocol 2: Supercritical Fluid Extraction (SFE) of Candeia Wood

This protocol is based on optimized parameters for extracting this compound from Candeia wood core using supercritical CO₂.[9]

Materials & Apparatus:

-

Ground Candeia wood (core)

-

Supercritical Fluid Extractor system

-

High-purity CO₂

-

Collection vials

Methodology:

-

Preparation: Mill the Candeia wood to achieve a consistent particle size, which facilitates efficient extraction.

-

System Setup: Load a precise amount of the ground wood into the extractor vessel.

-

Parameter Setting: Set the system parameters for optimal yield. Based on experimental data, the highest yield is achieved at:

-

Extraction: Pressurize the system with CO₂ to the set point. The supercritical CO₂ will flow through the packed bed of Candeia wood, dissolving the α-bisabolol and other soluble compounds.

-

Collection: The CO₂-extract mixture is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate into a collection vial.

-

Analysis: The resulting extract can be directly analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the yield and purity of this compound.

Post-Extraction Purification

Crude extracts often contain other co-extracted compounds.[4] To achieve the high purity (>97%) required for many cosmetic and pharmaceutical applications, further purification is necessary.[2]

-

Crystallization: This technique can be used to purify this compound from the essential oil. The process involves cooling the oil to induce the formation of bisabolol crystals, which are then separated by filtration and washed to remove impurities.[17]

-

Fractional or Molecular Distillation: These distillation techniques separate compounds based on their boiling points. Molecular distillation (or short-path distillation) is particularly suitable as it operates under a high vacuum, allowing for lower distillation temperatures that prevent the thermal degradation of heat-sensitive molecules like bisabolol.[18]

-

Chromatography: Column chromatography is an effective method for isolating α-bisabolol from other sesquiterpenes and impurities present in the crude extract.[17]

Caption: Relationship between sources and optimal extraction methods.

References

- 1. avenalab.com [avenalab.com]

- 2. ulprospector.com [ulprospector.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. true-blue.co [true-blue.co]

- 6. benchchem.com [benchchem.com]

- 7. arts.units.it [arts.units.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. elixens.com [elixens.com]

- 13. Organic natural alpha bisabolol [elixens.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of the Bisabolol Synthase in the Endangered Candeia Tree (Eremanthus erythropappus (DC) McLeisch) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. What is the process of obtaining bisabolol? â Typology [us.typology.com]

- 18. njhjchem.com [njhjchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Extraction of essential oil from Cupressus sempervirens: comparison of global yields, chemical composition and antioxidant activity obtained by hydrodistillation and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. sciforum.net [sciforum.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of (-)-α-Bisabolol for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (-)-α-Bisabolol, a naturally occurring sesquiterpene alcohol of significant interest in pharmaceutical and cosmetic research. This document is designed to be a practical resource, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows to support research and development efforts.

Physicochemical Properties of (-)-α-Bisabolol

(-)-α-Bisabolol, also known as levomenol, is a viscous, colorless to pale yellow oily liquid. Its chemical and physical characteristics are critical for formulation development, understanding its biological activity, and designing effective delivery systems.

Chemical and Physical Data

The following table summarizes the key physicochemical properties of (-)-α-Bisabolol.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | [1] |

| Synonyms | Levomenol, (-)-6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol | [2] |

| CAS Number | 23089-26-1 | [2][3] |

| Molecular Formula | C₁₅H₂₆O | [2][4] |

| Molecular Weight | 222.37 g/mol | [2][4] |

| Appearance | Colorless to pale yellow viscous oil | [1][5] |

| Odor | Weak, sweet, floral | [1] |

| Boiling Point | 153 °C at 12 mmHg | [1] |

| Density | 0.92 g/cm³ | [1] |

| Refractive Index | 1.49300 to 1.49900 @ 20.00 °C | [3] |

| Solubility | Poorly soluble in water and glycerine; Soluble in ethanol (B145695) and other organic solvents. | [1][6] |

| logP (o/w) | ~3.8 - 5.63 (Values vary based on experimental or estimation method) | [7][8] |

| pKa (predicted) | ~15.04 |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient.

Objective: To determine the ratio of the concentration of (-)-α-Bisabolol in the octanol (B41247) phase to the aqueous phase at equilibrium.

Materials:

-

(-)-α-Bisabolol

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID detector

Procedure:

-

Preparation of Pre-saturated Solvents: Mix n-octanol and water/buffer in a large vessel and shake vigorously for 24 hours. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of (-)-α-Bisabolol in the pre-saturated n-octanol.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a separatory funnel or centrifuge tube.

-

Add an equal volume of the pre-saturated water/buffer.

-

Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

-

Determine the concentration of (-)-α-Bisabolol in each phase using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] The logP is the logarithm of P.

Determination of pKa for Water-Insoluble Compounds using a Co-solvent Titration Method

Due to the poor water solubility of (-)-α-Bisabolol, a co-solvent method followed by extrapolation to aqueous conditions is necessary for experimental pKa determination.

Objective: To determine the apparent pKa (pₛKₐ) in various co-solvent-water mixtures and extrapolate to obtain the aqueous pKa.

Materials:

-

(-)-α-Bisabolol

-

Co-solvent (e.g., Methanol (B129727) or Ethanol, HPLC grade)

-

Deionized water (carbonate-free)

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter with a combination electrode suitable for mixed solvents

-

Automatic titrator or burette

-

Magnetic stirrer and stir bar

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Preparation of Co-solvent Mixtures: Prepare a series of co-solvent-water mixtures of varying compositions (e.g., 20%, 40%, 60% v/v methanol in water). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Sample Preparation: Dissolve a precisely weighed amount of (-)-α-Bisabolol in each co-solvent mixture to a known concentration (e.g., 1 mM).

-

Titration:

-

Transfer a known volume of the sample solution to a titration vessel.

-

Purge the solution with nitrogen to remove dissolved CO₂.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

Determine the half-equivalence point, which corresponds to the apparent pKa (pₛKₐ) in that specific co-solvent mixture.

-

-

Yasuda-Shedlovsky Extrapolation:

-

Plot the pₛKₐ values against the reciprocal of the dielectric constant (1/ε) of the corresponding co-solvent mixtures.

-

Extrapolate the linear regression line to the 1/ε value of pure water (ε ≈ 78.4 at 25 °C) to obtain the aqueous pKa.

-

Biological Activity and Signaling Pathways

(-)-α-Bisabolol exhibits a range of biological activities, with its anti-inflammatory and pro-apoptotic effects being of particular interest in drug development. These effects are mediated through the modulation of key intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

(-)-α-Bisabolol is known to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Pro-apoptotic Signaling Pathway

(-)-α-Bisabolol can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway.

Experimental Workflows

The following workflows outline standard procedures for investigating the anti-inflammatory and pro-apoptotic effects of (-)-α-Bisabolol in vitro.

Workflow for Assessing Anti-inflammatory Activity

This workflow details the steps to evaluate the inhibitory effect of (-)-α-Bisabolol on inflammatory responses in a cell-based model.

Workflow for Assessing Pro-apoptotic Activity

This workflow outlines the key steps to investigate the apoptosis-inducing effects of (-)-α-Bisabolol on cancer cells.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [diposit.ub.edu]

- 3. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - Analytical Chemistry - Figshare [figshare.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

(-)-alpha-Bisabolol: A Deep Dive into its In Vitro Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-alpha-Bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in the essential oil of German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Renowned for its anti-inflammatory, antimicrobial, and pro-apoptotic activities, this compound is a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways to support further research and drug development efforts.

Anti-inflammatory Mechanism of Action

This compound exerts its potent anti-inflammatory effects through the modulation of key intracellular signaling cascades, leading to a reduction in pro-inflammatory mediators. In vitro studies have consistently demonstrated its ability to suppress inflammatory responses in various cell models, primarily through the inhibition of the NF-κB and MAPK pathways.[1][3][4][5][6][7][8][9][10]

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of this compound is largely attributed to its interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[1][6]

Furthermore, this compound has been observed to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, key components of the MAPK signaling cascade.[3][6][11] By inhibiting these pathways, this compound effectively downregulates the expression of pro-inflammatory cytokines and enzymes.[4][5][7]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Model | Key Finding | Reference |

| (-)-α-Bisabolol | Cytokine Inhibition | LPS-stimulated RAW 264.7 macrophages | Significantly inhibited the production of TNF-α and IL-6. | [4][12] |

| (-)-α-Bisabolol | Cytokine Inhibition | TPA-induced macrophage cells | Significantly inhibited the production of TNF-α and IL-6. | [12][13] |

| (-)-α-Bisabolol | Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | IC50 value ranged between 10 and 30 µg/mL. | [4] |

| (-)-α-Bisabolol | COX-2 Inhibition | In vitro enzyme assay | Metabolite of (-)-α-bisabolol showed potent inhibition with an IC50 of 2.508 µM. | [14] |

| (-)-α-Bisabolol | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Significantly reduced LPS-induced NO and PGE2 production. | [15] |

Pro-Apoptotic Mechanism of Action

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, often with selectivity towards malignant cells over normal cells.[16][17] Its primary anti-cancer mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2][16][17]

Induction of the Intrinsic Apoptotic Pathway

The pro-apoptotic activity of this compound is initiated by its ability to modulate the balance of Bcl-2 family proteins. It has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of pro-apoptotic proteins like Bax and Bid.[11] This shift in balance leads to the dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol.[16]

Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and leading to the activation of the initiator caspase-9.[11] Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.[2][11] Studies have also indicated the involvement of p53 and the Fas receptor in this compound-induced apoptosis.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological and biological effects of alpha-bisabolol: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in silico neuroprotective evaluation of new biotransformation metabolites of (-)-α-bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alpha-Bisabolol, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Distinct Biological Efficacy of Alpha-Bisabolol Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bisabolol (B1667320), a monocyclic sesquiterpene alcohol, is a widely recognized bioactive compound with a rich history in traditional medicine and modern pharmacology. Its therapeutic potential, encompassing anti-inflammatory, anti-cancer, and antimicrobial properties, is intricately linked to its stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomers of alpha-bisabolol, with a primary focus on the naturally occurring (-)-α-bisabolol and the synthetically produced racemic mixture (±)-α-bisabolol. We present a comparative evaluation of their biological efficacies, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular signaling pathways. This document serves as a critical resource for researchers and professionals in drug development seeking to harness the therapeutic potential of this versatile natural compound.

Introduction: The Significance of Stereochemistry

Alpha-bisabolol possesses two chiral centers, giving rise to four possible stereoisomers.[1] The most abundant and biologically active isomer found in nature, primarily extracted from German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), is (-)-α-bisabolol, also known as levomenol.[1] In contrast, synthetic alpha-bisabolol is typically a racemic mixture of (±)-α-bisabolol, containing both the (-) and (+) enantiomers in roughly equal measure.[1] This fundamental difference in stereochemical composition has profound implications for the biological activity and therapeutic efficacy of alpha-bisabolol preparations. The purity of natural (-)-α-bisabolol is often 95% or higher, whereas synthetic versions are typically around 85% pure, resulting in a lower concentration of the active (-)-isomer.[2]

Comparative Biological Efficacy: A Data-Driven Analysis

The biological activities of alpha-bisabolol isomers have been investigated across a spectrum of therapeutic areas. The following sections summarize the available quantitative data, highlighting the superior efficacy often observed with the natural (-)-α-isomer.

Anti-inflammatory Activity

Alpha-bisabolol exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] While some manufacturers of synthetic (±)-α-bisabolol claim comparable in vitro anti-inflammatory responses to the natural form in inhibiting interleukin-1α,[5] other studies suggest a greater potency for the natural isomer. For instance, a study comparing β-bisabolol to α-bisabolol found that while both isomers inhibited the production of inflammatory mediators, α-bisabolol showed greater inhibition of IL-6.[5]

Table 1: Comparative In Vitro Anti-inflammatory Activity of Bisabolol Isomers

| Test Compound | Assay Model | Key Finding | Reference |

| (-)-α-Bisabolol | LPS-stimulated RAW 264.7 macrophages | Significantly inhibited TNF-α and IL-6 production. | [3][4] |

| (±)-α-Bisabolol (Dragosantol® 100) | Inhibition of IL-1α biosynthesis | No significant difference in effect compared to natural (-)-α-bisabolol was claimed by the manufacturer. | [5] |

| β-Bisabolol | LPS-stimulated 3t3 cells | Inhibited IL-6 production, but to a lesser extent than α-bisabolol at the same concentration. | [5] |

Anticancer Activity

The anticancer properties of alpha-bisabolol are primarily attributed to the induction of apoptosis (programmed cell death) in cancer cells, often with minimal toxicity to normal cells.[1] The intrinsic mitochondrial pathway of apoptosis is a key mechanism of action.[6] The available data predominantly focuses on the cytotoxic effects of (-)-α-bisabolol against various cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of (-)-α-Bisabolol Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Human and rat glioma cells | Glioma | 2.5 - 5 | [2] |

| B-chronic lymphocytic leukemia | Leukemia | 42 | [2] |

| Non-small cell lung carcinoma (A549) | Lung Cancer | 15 | [1][2] |

| Glioma (GL-261, U-87, U-251) | Glioma | 40 - 64 | [1] |

| Myeloid Leukemia (K-562) | Leukemia | 1.55 | [1] |

| HepG2 | Human Liver Carcinoma | Time and dose-dependent cytotoxicity | [7] |

Note: A direct comparative study of the cytotoxicity of all alpha-bisabolol stereoisomers is limited in the available literature.

Antimicrobial and Antifungal Activity

Alpha-bisabolol exhibits a broad spectrum of antimicrobial and antifungal activity.[8] A direct comparative study demonstrated that while both natural (-)-α-bisabolol and synthetic (±)-α-bisabolol are active, the natural form shows greater efficacy against certain fungal species.[5]

Table 3: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of Alpha-Bisabolol Isomers

| Microorganism | Natural (-)-α-Bisabolol | Synthetic (±)-α-Bisabolol (Dragosantol) | Reference |

| Trichophyton rubrum | 0 - 1 | Not specified | [5] |

| Trichophyton mentagrophytes | 2 - 4 | Not specified | [5] |

| Trichophyton tonsurans | 2 - 8 | Not specified | [5] |

| Microsporum canis | 0.5 - 2.0 | Not specified | [5] |

| Propionibacterium acnes | 75 | Not specified | [9] |

| Staphylococcus epidermidis | 37.5 | Not specified | [9] |

| Staphylococcus aureus | 300 | Not specified | [9] |

| Salmonella typhimurium | 300 | Not specified | [9] |

MIC: Minimum Inhibitory Concentration

Skin Penetration Enhancement

A significant advantage of natural (-)-α-bisabolol is its superior ability to enhance the percutaneous absorption of other molecules. One study found that natural (-)-α-bisabolol was twice as active as a penetration enhancer for dapiprazole (B1669817) compared to the racemic (±)-α-bisabolol.[2]

Key Signaling Pathways

The biological efficacy of alpha-bisabolol is underpinned by its interaction with critical cellular signaling pathways.

Anti-inflammatory Signaling

Alpha-bisabolol mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways. This inhibition prevents the nuclear translocation of transcription factors that drive the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by α-bisabolol.

Apoptotic Signaling in Cancer Cells

In cancer cells, alpha-bisabolol primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. It modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Caption: Intrinsic apoptosis pathway induced by α-bisabolol in cancer cells.

Detailed Experimental Protocols

Determination of Anti-inflammatory Activity: Cytokine Inhibition Assay

This protocol outlines a general method for assessing the anti-inflammatory effects of alpha-bisabolol isomers by measuring the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2]

-

Cell Line: RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Alpha-bisabolol isomers (dissolved in DMSO)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of each alpha-bisabolol isomer for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition relative to the LPS-stimulated, untreated control.

-

Caption: Experimental workflow for the cytokine inhibition assay.

Determination of Cytotoxicity: MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of alpha-bisabolol isomers on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value.[2]

-

Cell Line: Relevant cancer cell line (e.g., A549, HepG2).

-

Materials:

-

Cancer cells

-

Appropriate cell culture medium with 10% FBS

-

Alpha-bisabolol isomers (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of each alpha-bisabolol isomer for 24-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Determination of Antimicrobial Activity: Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of alpha-bisabolol isomers against various microorganisms.[8]

-

Microorganism: Bacterial or fungal strain of interest.

-

Materials:

-

Microbial culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Alpha-bisabolol isomers (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Serially dilute the alpha-bisabolol isomers in the broth medium across the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the alpha-bisabolol isomer at which no visible growth is observed.

-

Determination of Skin Penetration Enhancement: Franz Diffusion Cell Assay

This protocol describes the use of Franz diffusion cells to evaluate the effect of alpha-bisabolol isomers on the permeation of a model drug through a skin membrane.

-

Membrane: Excised human or animal skin.

-

Apparatus: Franz diffusion cells.

-

Materials:

-

Skin membrane

-

Receptor solution (e.g., phosphate-buffered saline)

-

Model drug

-

Alpha-bisabolol isomers

-

Formulation vehicle

-

HPLC system for drug quantification

-

-

Procedure:

-

Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and maintain it at 32°C with constant stirring.

-

Apply the formulation containing the model drug and the alpha-bisabolol isomer to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

-

Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

-

Conclusion

The stereochemistry of alpha-bisabolol is a critical determinant of its biological efficacy. The available evidence strongly suggests that the naturally occurring (-)-α-bisabolol isomer is often more potent than the synthetic racemic mixture in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities, as well as in enhancing skin penetration. For researchers and drug development professionals, the selection of the appropriate alpha-bisabolol isomer is paramount to maximizing therapeutic outcomes. Further head-to-head comparative studies of all stereoisomers are warranted to fully elucidate their respective pharmacological profiles and to guide the development of new and more effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha-Bisabolol, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha-Bisabolol induces dose- and time-dependent apoptosis in HepG2 cells via a Fas- and mitochondrial-related pathway, involves p53 and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. acgpubs.org [acgpubs.org]

The Biosynthesis of (-)-α-Bisabolol in Matricaria recutita: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biochemical pathway, regulatory mechanisms, and experimental methodologies for the production of a key therapeutic sesquiterpene alcohol in German Chamomile.

Introduction

(-)-α-Bisabolol, an unsaturated monocyclic sesquiterpene alcohol, is a major and commercially significant bioactive constituent of the essential oil extracted from the flower heads of German chamomile (Matricaria recutita L.).[1][2][3] Renowned for its potent anti-inflammatory, antibacterial, anti-irritant, and non-allergenic properties, (-)-α-bisabolol is a highly sought-after ingredient in the pharmaceutical, cosmetic, and food industries.[2][4] This technical guide provides a comprehensive overview of the biosynthesis of (-)-α-bisabolol in Matricaria recutita, detailing the enzymatic steps, regulatory networks, and relevant experimental protocols to support further research and development in its production and application.

The (-)-α-Bisabolol Biosynthesis Pathway

The biosynthesis of (-)-α-bisabolol in Matricaria recutita is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. While both pathways contribute to the overall pool of isoprenoid precursors, the cytosolic MVA pathway is considered the primary source of IPP and DMAPP for sesquiterpenoid biosynthesis.[3]

The core of the (-)-α-bisabolol biosynthesis pathway involves two key enzymes: Farnesyl Diphosphate Synthase (FPS) and (-)-α-Bisabolol Synthase (BBS). Both of these enzymes have been identified and characterized in Matricaria recutita and are localized in the cytosol.[1][2][3]

Upstream Pathways: MVA and MEP

A comprehensive understanding of (-)-α-bisabolol production necessitates an appreciation of the upstream MVA and MEP pathways that provide the fundamental C5 precursors.

-

Mevalonate (MVA) Pathway (Cytosol): This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP.

-

Methylerythritol Phosphate (MEP) Pathway (Plastids): This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). A series of enzymatic reactions then converts DXP to IPP and DMAPP.

While both pathways are active in Matricaria recutita, there is evidence of crosstalk between them, allowing for the exchange of isoprenoid precursors.

Core Biosynthetic Steps

-

Formation of Farnesyl Diphosphate (FPP): The enzyme Farnesyl Diphosphate Synthase (MrFPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 intermediate, farnesyl diphosphate (FPP).[1][3] This reaction is a critical branch point in isoprenoid metabolism, as FPP is the universal precursor for all sesquiterpenoids.

-

Cyclization to (-)-α-Bisabolol: The final and committing step in the pathway is the cyclization of the linear FPP molecule into the monocyclic sesquiterpene alcohol, (-)-α-bisabolol. This complex rearrangement is catalyzed by the enzyme (-)-α-Bisabolol Synthase (MrBBS).[1][2][3] MrBBS ensures the stereospecific formation of the biologically active (-)-α-bisabolol isomer.

Regulation of the Biosynthesis Pathway

The production of (-)-α-bisabolol in Matricaria recutita is a tightly regulated process, influenced by developmental cues and environmental stresses. The expression of the key biosynthetic genes, MrFPS and MrBBS, is controlled by a network of transcription factors.

Studies have identified several families of transcription factors that likely play a role in regulating the (-)-α-bisabolol pathway, including:

-

WRKY: These transcription factors are known to be involved in various stress responses and developmental processes in plants.

-

AP2/ERF: The APETALA2/Ethylene Responsive Factor family of transcription factors are key regulators of secondary metabolite biosynthesis in response to hormonal signals and environmental stimuli.

-

MYB: This large family of transcription factors is involved in the control of various aspects of plant metabolism, including the biosynthesis of terpenoids.

The promoters of both MrFPS and MrBBS contain cis-acting elements that are responsive to light, hormones, and various biotic and abiotic stresses, suggesting a complex regulatory network that fine-tunes the production of (-)-α-bisabolol.[1]

Quantitative Data

A summary of the available quantitative data related to the (-)-α-bisabolol biosynthesis pathway in Matricaria recutita is presented below.

Table 1: Physicochemical and Molecular Properties of Key Enzymes

| Enzyme | Gene | ORF Length (bp) | Protein Length (aa) | Molecular Weight (kDa) | Subcellular Localization |

| Farnesyl Diphosphate Synthase | MrFPS | 1032 | 343 | 37.73 | Cytosol[1][3] |

| (-)-α-Bisabolol Synthase | MrBBS | 1719 | 572 | 62.92 | Cytosol[1][3] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Species |

| MrFPS | IPP, DMAPP, GPP | Not Reported | Not Reported | Matricaria recutita |

| MrBBS | FPP | Not Reported | Not Reported | Matricaria recutita |

| (+)-epi-α-bisabolol synthase | FPP | 4.8 | 0.04 | Lippia dulcis |

Note: Specific kinetic data for MrFPS and MrBBS from Matricaria recutita are not currently available in the public literature. The data for the homologous enzyme from Lippia dulcis is provided for comparative purposes.

Table 3: (-)-α-Bisabolol Content in Matricaria recutita

| Plant Material | Extraction Method | (-)-α-Bisabolol Content (% of essential oil) |

| Dried Flowers | Steam Distillation | 23.30 |

| Dried Flowers | Hydrodistillation | 23.14 |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the (-)-α-bisabolol biosynthesis pathway.

Protocol 1: Gene Cloning and Heterologous Expression

A common workflow for the characterization of biosynthetic enzymes involves cloning the gene of interest and expressing it in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol 2: GC-MS Analysis of (-)-α-Bisabolol and Other Terpenoids

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like (-)-α-bisabolol in essential oil extracts.

1. Essential Oil Extraction:

-

Steam Distillation: A classical method involving passing steam through the plant material to volatilize the essential oils, which are then condensed and collected.

-

Solvent-Free Microwave Extraction (SFME): A more modern and efficient method that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil.

2. GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of terpenoids.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: 240°C for 10 minutes.

-

-

Injector and Detector Temperatures: Typically set to 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

3. Compound Identification:

-

Identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and with entries in mass spectral libraries such as NIST and Wiley.

Protocol 3: Hairy Root Culture for in vivo Studies

Agrobacterium rhizogenes-mediated transformation can be used to induce the formation of "hairy roots" in Matricaria recutita. These transgenic root cultures provide a valuable in vivo system for studying gene function and for the production of secondary metabolites.

1. Preparation of A. rhizogenes:

-

The A. rhizogenes strain is transformed with a binary vector containing the gene of interest (e.g., for overexpression or knockdown of MrFPS or MrBBS).

-

The transformed bacteria are grown in a suitable liquid medium to an optimal density.

2. Explant Preparation and Inoculation:

-

Leaf discs or stem segments from sterile in vitro-grown M. recutita plantlets are used as explants.

-

The explants are wounded and inoculated with the A. rhizogenes suspension.

3. Co-cultivation and Selection:

-

The inoculated explants are co-cultivated for a few days on a solid medium.

-

The explants are then transferred to a selection medium containing an antibiotic to kill the Agrobacterium and a selection agent (e.g., kanamycin) to select for transformed plant cells.

4. Hairy Root Induction and Proliferation:

-

Hairy roots will emerge from the wounded sites of the explants after several weeks.

-

The induced hairy roots are excised and subcultured in a liquid medium for proliferation.

5. Analysis:

-

The transgenic nature of the hairy roots is confirmed by PCR.

-

The effect of the genetic modification on (-)-α-bisabolol production can be analyzed by GC-MS of extracts from the root cultures.

Conclusion and Future Perspectives

The biosynthesis of (-)-α-bisabolol in Matricaria recutita is a well-defined pathway involving the key enzymes MrFPS and MrBBS. While the core pathway is understood, further research is needed to fully elucidate the complex regulatory network that governs its activity. The elucidation of the specific kinetic properties of MrFPS and MrBBS will be crucial for the development of metabolic engineering strategies aimed at enhancing the production of this valuable therapeutic compound. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this important biosynthetic pathway, paving the way for improved production methods and novel applications of (-)-α-bisabolol.

References

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of (-)-α-Bisabolol Protein Binding: A Technical Guide

Abstract

(-)-α-Bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in chamomile, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] The therapeutic potential of this compound is rooted in its ability to interact with a variety of protein targets, thereby modulating key cellular signaling pathways. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, has become an indispensable tool for elucidating the molecular mechanisms underlying these interactions at an atomic level. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the computational methodologies used to model the binding of (-)-α-Bisabolol to its protein targets. It includes a summary of known protein interactions, detailed experimental protocols for in silico analyses, and visual representations of relevant signaling pathways and workflows.

Introduction to (-)-α-Bisabolol and its Pharmacological Significance

(-)-α-Bisabolol is a monocyclic sesquiterpene alcohol with a well-documented safety profile, making it a compound of interest for pharmaceutical and cosmetic applications.[1][2][3][4] Its biological activities are attributed to its multi-target engagement, influencing several critical signaling cascades involved in pathological conditions.[1][2] In silico approaches have been instrumental in predicting and rationalizing the multi-protein targeting capabilities of α-Bisabolol, aligning with experimental findings in various disease models including cancer and inflammatory disorders.[1][2]

Identified Protein Targets and In Silico Binding Data

In silico studies have identified and corroborated several protein targets of (-)-α-Bisabolol. Molecular docking simulations are frequently employed to predict the binding affinity and orientation of α-Bisabolol within the active sites of these proteins. The results are often expressed as binding energy (in kcal/mol), with lower values indicating a more favorable interaction.

Table 1: Summary of In Silico Binding Data for (-)-α-Bisabolol with Protein Targets

| Target Protein Family | Specific Protein | PDB ID | In Silico Method | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Anti-inflammatory Targets | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Not Specified | Molecular Docking & MD | Not Specified | TYR473, ILE326, ARG288, HIS323 | [5] |

| Cyclooxygenase-2 (COX-2) | Not Specified | Molecular Docking | Not Specified | Not Specified | [6][7] | |

| c-Jun N-terminal kinase (JNK) | Not Specified | Molecular Docking | -6.3 | Not Specified | [8] | |

| Anticancer Targets | Bcl-2 Family Proteins (e.g., Bcl-xL) | Not Specified | Molecular Docking | -8.5 | Not Specified | [6] |

| PI3K/Akt Pathway Proteins | Not Specified | Inferred from pathway analysis | Not Specified | Not Specified | [1][2][9][10] | |

| Other Targets | SARS-CoV NSP-12 (RNA-dependent RNA polymerase) | Not Specified | Molecular Docking | Not Specified | Not Specified | [11][12] |

| Antibacterial Target (Cytoskeleton FtsZ) | 3WGN | Molecular Docking | -7.01 | Not Specified | [13] | |

| Antifungal Target | 1IYL | Molecular Docking | -8.15 | Not Specified | [13] | |

| Antioxidant Target | 3MNG | Molecular Docking | -7.82 | Not Specified | [13] | |

| Anti-inflammatory Target (e.g., Phospholipase A2) | 1CX2 | Molecular Docking | -7.71 | Not Specified | [13] |

Note: The level of detail regarding specific PDB IDs and interacting residues is often limited in review articles. For precise information, consulting the primary research articles is recommended.

Key Signaling Pathways Modulated by (-)-α-Bisabolol

The therapeutic effects of (-)-α-Bisabolol are largely attributed to its modulation of complex signaling networks. The following diagrams illustrate the key pathways and the putative points of intervention by α-Bisabolol.

Caption: Inhibition of the PI3K/Akt signaling pathway by (-)-α-Bisabolol.

Caption: Modulation of the NF-κB signaling pathway by (-)-α-Bisabolol.

Experimental Protocols for In Silico Modeling

A standardized workflow is crucial for obtaining reliable and reproducible results in in silico modeling. The following sections outline the key steps for molecular docking and molecular dynamics simulations.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

Caption: General workflow for molecular docking studies.

Detailed Protocol (using AutoDock Vina):

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges to the protein.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of (-)-α-Bisabolol from a database like PubChem.

-

Use a tool like Open Babel or ADT to minimize the ligand's energy and define its rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Identify the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools.

-

In ADT, define a grid box that encompasses the entire binding site. The center and dimensions of this box are crucial parameters.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand, the grid box center and dimensions, and the desired exhaustiveness of the search.

-

Run AutoDock Vina from the command line, providing the configuration file as input.

-

-

Results Analysis:

-

Vina will output a log file containing the binding affinities (in kcal/mol) for the top predicted binding poses.

-

A separate output file in PDBQT format will contain the coordinates of these poses.

-

Use visualization software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between α-Bisabolol and the protein.

-

Molecular Dynamics (MD) Simulation Workflow

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.

Caption: Standard workflow for molecular dynamics simulation.

Detailed Protocol (using GROMACS):

-

System Preparation:

-

Start with the best-docked pose of the (-)-α-Bisabolol-protein complex.

-

Generate a topology for the protein using a standard force field (e.g., CHARMM36, AMBER).

-

Generate a topology and parameter files for α-Bisabolol using a server like CGenFF or antechamber.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a periodic boundary box (e.g., cubic, dodecahedron) around the complex.

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system's net charge.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization to relax the system and remove any bad contacts between atoms.

-

-

Equilibration:

-

Conduct a two-phase equilibration. First, under an NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Position restraints are typically applied to the protein and ligand heavy atoms.

-

Second, under an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.

-

-

Production MD:

-

Run the simulation for the desired length of time (nanoseconds to microseconds) without position restraints. Save the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to understand the stability and dynamics of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.

-

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity more accurately than docking.

-

-

Conclusion and Future Perspectives

In silico modeling provides a powerful and cost-effective approach to investigate the protein binding characteristics of (-)-α-Bisabolol. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, enable a detailed exploration of its mechanism of action at a molecular level. While current studies have identified several key protein targets, further research is warranted to expand the scope of known interactions and to validate these computational predictions through in vitro and in vivo experiments. The continued application of these in silico techniques will undoubtedly accelerate the development of (-)-α-Bisabolol and its derivatives as potential therapeutic agents for a range of human diseases.

References

- 1. youtube.com [youtube.com]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. LigParGen Server [zarbi.chem.yale.edu]

- 4. researchgate.net [researchgate.net]

- 5. View of Molecular docking studies on potential PPAR-γ agonist from Rhizophora apiculata | Bangladesh Journal of Pharmacology [banglajol.info]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. In vitro and in silico neuroprotective evaluation of new biotransformation metabolites of (-)-α-bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GROMACS Tutorials [mdtutorials.com]

- 10. youtube.com [youtube.com]

- 11. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 13. m.youtube.com [m.youtube.com]

The Pharmacological Landscape of (-)-α-Bisabolol and Its Derivatives: A Technical Guide for Researchers

Introduction: (-)-α-Bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, has garnered significant scientific attention for its diverse pharmacological activities. Primarily sourced from German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), this compound and its synthetic derivatives present a promising frontier in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological properties of (-)-α-bisabolol and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anti-inflammatory Properties

(-)-α-Bisabolol exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] Its activity has been demonstrated in various in vitro and in vivo models.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Model | Dosage/Concentration | Key Finding | Reference |

| (-)-α-Bisabolol | Carrageenan-Induced Paw Edema | Mice | 100 and 200 mg/kg, p.o. | Significant reduction in paw edema.[3][4] | [3][4] |

| (-)-α-Bisabolol | Dextran-Induced Paw Edema | Mice | 100 and 200 mg/kg, p.o. | Significant reduction in paw edema.[3] | [3] |

| (-)-α-Bisabolol | Cytokine Inhibition | LPS-stimulated RAW264.7 macrophages | Not specified | Significantly inhibited the production of TNF-α and IL-6.[2] | [2] |

| (-)-α-Bisabolol | Cytokine Inhibition | TPA-induced macrophage cells | Not specified | Significantly inhibited the production of TNF-α and IL-6.[2] | [2] |

| (-)-α-Bisabolol | Cytokine Inhibition | AGE-induced human chondrocytes | Not specified | Decreased expression of iNOS, COX-2, TNF-α, PGE2, and IL-6.[2] | [2] |

| Matricaria Oil (rich in α-Bisabolol oxides A & B) | Carrageenan-Induced Paw Edema | Rats | 25, 50, 100 mg/kg (p.o.) | Dose-dependent reduction in edema with an ED₅₀ of 42.4 ± 0.2 mg/kg.[5] | [5] |

Experimental Protocols

This widely used in vivo model assesses acute inflammation.[2]

-

Animal Model: Male Swiss mice (25-30 g) or Wistar rats.

-

Groups:

-

Vehicle control (e.g., saline).

-

(-)-α-Bisabolol (e.g., 100 and 200 mg/kg, administered orally).

-

Positive control (e.g., Indomethacin).

-

-

Procedure:

-

Data Analysis: Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated groups to the vehicle control group.[6]

Signaling Pathways

(-)-α-Bisabolol exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][7] These pathways are crucial for the transcription of numerous pro-inflammatory genes.[2] It has also been shown to stimulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) transcription factor, which has anti-inflammatory properties.[8]

Anti-cancer Properties

(-)-α-Bisabolol and its derivatives have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines, often with greater selectivity for cancer cells over normal cells.

Quantitative Data: Anti-cancer Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (-)-α-Bisabolol | A549 | Non-small cell lung carcinoma | 15 | [9] |

| (-)-α-Bisabolol | K-562 | Myeloid Leukemia | 1.55 | [10] |

| (-)-α-Bisabolol | U-87, U-251, GL-261 | Glioma | 40 - 64 | [10] |

| (-)-α-Bisabolol α-l-rhamnopyranoside | Glioma | Human and Rat | 40 - 64 | [11] |

| Thiosemicarbazone derivative 3l | K-562 | Myeloid Leukemia | 0.01 | [12] |

| α-Bisabolol derivative 5 | KLM1, Panc1, KP4 | Pancreatic Cancer | More potent than α-bisabolol | [13] |

Experimental Protocols

This in vivo model is used to evaluate the anti-tumor efficacy of compounds.[12]

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.[10]

-

Cell Preparation:

-

Procedure:

-

Inject the cell suspension subcutaneously into the flank of the mice.[10]

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Administer (-)-α-bisabolol or its derivatives at predetermined doses and schedules.

-

Measure tumor volume regularly using calipers. The formula Volume = (width)² x length/2 is commonly used.[10]

-

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for weight measurement and further analysis (e.g., histology, western blotting).[12]

Signaling Pathways

The anti-cancer activity of (-)-α-bisabolol is mediated through the induction of apoptosis and inhibition of cell proliferation and migration.[9] A key mechanism is the inhibition of the PI3K/Akt signaling pathway, which is frequently overactive in cancer.[9]

Analgesic Properties

(-)-α-Bisabolol has demonstrated significant analgesic effects in various rodent models of nociception, suggesting its potential as a pain-relieving agent.

Quantitative Data: Analgesic Activity

| Compound | Assay | Model | Dosage/Concentration | Key Finding | Reference |

| (-)-α-Bisabolol | Acetic Acid-Induced Writhing | Mice | 25 and 50 mg/kg, p.o. | Dose-dependent reduction in writhing. At 25 mg/kg, inhibition was 54.68%.[14] | [14] |

| (-)-α-Bisabolol | Formalin Test (Second Phase) | Mice | 25 and 50 mg/kg, p.o. | Significant reduction in paw licking time (92.95% and 92.74% inhibition, respectively).[14] | [14] |

| (-)-α-Bisabolol | Carrageenan-Induced Mechanical Hypernociception | Rats | 25 and 50 mg/kg, p.o. | Attenuation of mechanical hypernociception.[3] | [3] |

Experimental Protocols

This model is used to screen for peripheral analgesic activity.

-

Animal Model: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer (-)-α-bisabolol or vehicle orally 60 minutes before the induction of nociception.[15]

-

Inject 0.6% acetic acid solution intraperitoneally.[15]

-

Immediately place the mice in an observation chamber and count the number of abdominal constrictions (writhes) for a defined period (e.g., 20 minutes).[15]

-

-

Data Analysis: Calculate the percentage of inhibition of writhing in the treated groups compared to the control group.

This model distinguishes between neurogenic (first phase) and inflammatory (second phase) pain.[16]

-

Animal Model: Mice.

-

Procedure:

-

Data Analysis: Compare the licking time in the treated groups to the control group for each phase.

Signaling Pathways

The analgesic action of (-)-α-bisabolol is primarily linked to its anti-inflammatory properties.[3] Recent studies suggest the involvement of the nitric oxide-cGMP-K+ channel pathway and potential modulation of opioid receptors, particularly in synergistic combinations with other analgesics.[17] There is also evidence for the modulation of Cav3.2 T-type calcium channels.[18]

Antimicrobial Properties

(-)-α-Bisabolol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 150 - 300 | [1] |

| Staphylococcus epidermidis | ATCC 12228 | 37.5 - 150 | [1] |

| Propionibacterium acnes | ATCC 6919 | 75 | [1] |

| Escherichia coli | ATCC 8739 | >300 | [1] |

| Candida albicans | Not specified | 36 mM (comparable to linalool) | [19] |

| Trichophyton rubrum | Clinical Isolate | 0 - 1 | [1] |

| Microsporum canis | Clinical Isolate | 0.5 - 2.0 | [1] |

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth.[1]

-

Materials: 96-well microtiter plates, appropriate broth medium, standardized microorganism suspension, stock solution of (-)-α-bisabolol.

-

Procedure:

-

Serially dilute the (-)-α-bisabolol stock solution in the broth medium across the wells of the microtiter plate.

-

Inoculate each well with the standardized microorganism suspension.

-

Incubate the plate under appropriate conditions.

-

-

Data Analysis: The MIC is the lowest concentration of (-)-α-bisabolol at which no visible growth is observed.[1]

Mechanisms of Action

The antimicrobial effects of (-)-α-bisabolol are multifaceted and include disruption of the fungal cell membrane via inhibition of ergosterol (B1671047) biosynthesis.[1] It also modulates host inflammatory responses through the NF-κB and MAPK signaling pathways.[1]

(-)-α-Bisabolol Derivatives

The development of (-)-α-bisabolol derivatives aims to enhance its pharmacological properties, such as potency and solubility.

Glycoside Derivatives

The addition of a sugar moiety can increase the cytotoxicity of α-bisabolol. For instance, α-bisabolol α-l-rhamnopyranoside has shown potent cytotoxic activity against glioma cell lines with IC50 values ranging from 40 to 64 µM.[11][20]

-

Synthesis: Glycosidation of α-bisabolol can be achieved using Schmidt's inverse procedure, providing high yields.[11][20]

Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives of (-)-α-bisabolol have exhibited strong anti-tumor activity. The ketone derivative 3l was particularly potent against myeloid leukemia cells (K-562) with a GI50 of 0.01 µM.[12]

Other Derivatives

Synthetic biology approaches are being explored to generate novel α-bisabolol derivatives with diverse biological activities through the use of enzymes like cytochromes P450.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. us.typology.com [us.typology.com]

- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic interaction and activation of the opioid receptor-NO–cGMP–K+ channel pathway on peripheral antinociception induced by the α-Bisabolol-diclofenac combination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The terpenes camphene and alpha-bisabolol inhibit inflammatory and neuropathic pain via Cav3.2 T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nanu-skincare.com [nanu-skincare.com]

- 20. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (-)-alpha-Bisabolol: A Bioactive Sesquiterpene Alcohol

Abstract

This compound, a naturally occurring unsaturated monocyclic sesquiterpene alcohol, is a primary constituent of the essential oil from German chamomile (Matricaria recutita) and the Brazilian Candeia tree (Eremanthus erythropappus).[1][2][3] Recognized for its broad spectrum of pharmacological activities, it has garnered significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the bioactive properties of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. It aims to serve as a core resource for professionals engaged in natural product research and drug development. Key activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, are discussed in detail, with a focus on the underlying signaling pathways.[1][4] The United States Food and Drug Administration (USFDA) has granted this compound Generally Regarded as Safe (GRAS) status, underscoring its low toxicity and potential for therapeutic and commercial applications.[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow, viscous oily liquid with a faint, sweet, floral aroma.[1][5] Its lipophilic nature dictates its solubility in alcohols and other polar organic solvents, with negligible solubility in water.[5] These properties are crucial for its formulation in topical applications and for its biological activity, including its ability to penetrate the skin.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molar Mass | 222.37 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1][5] |

| Boiling Point | ~153 °C at 12 mmHg | - |

| Density | ~0.93 g/cm³ | [5] |

| Water Solubility | 1.688 mg/L at 25 °C (negligible) | [5] |

| LogP (Octanol/Water) | ~3.5 | [1] |

Extraction, Synthesis, and Purification

The procurement of this compound can be achieved through extraction from natural sources, chemical synthesis, or biotechnological methods.

Natural Extraction and Purification

-

Steam Distillation: This is the most common method for extracting essential oils from Matricaria chamomilla.[8] The process involves passing steam through the dried flower material to vaporize the volatile compounds, which are then condensed and collected.[8][9][10]

-

Supercritical CO₂ Extraction: A "green" technology that uses non-toxic supercritical carbon dioxide as a solvent. It operates at low temperatures, preventing the degradation of thermolabile compounds like bisabolol, and is often used for extraction from Candeia wood.[11]

-

Purification: Crude extracts are purified to isolate this compound. Common methods include crystallization followed by filtration and washing, fractional distillation under reduced pressure, or column chromatography.[9][10][11][12]

Synthesis

-

Chemical Synthesis: A key reaction for synthetic bisabolol is the Diels-Alder reaction, which involves the cyclo-addition of a diene with an alkene to produce a cyclic precursor, followed by hydrogenation.[9][10]

-